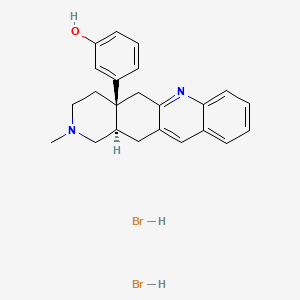

Tan-67

説明

a non-peptidic selective delta-opioid receptor agonist; structure given in first source

特性

CAS番号 |

148545-09-9 |

|---|---|

分子式 |

C23H24N2O |

分子量 |

344.4 g/mol |

IUPAC名 |

3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol |

InChI |

InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1 |

InChIキー |

LEPBHAAYNPPRRA-WMZHIEFXSA-N |

異性体SMILES |

CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O |

正規SMILES |

CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |

同義語 |

3-((4aS,12aR)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridin-4a-yl)phenol dihydrobromide |

製品の起源 |

United States |

Foundational & Exploratory

TAN-67: A Technical Guide to a Selective Delta-Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a non-peptidic small molecule, has emerged as a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, distinct from traditional opioid analgesics that primarily target the mu-opioid receptor, has positioned it as a compound of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding and functional activity, the intricate signaling pathways it modulates, and standardized protocols for its preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of selective delta-opioid receptor agonists.

Introduction

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating pain, mood, and other physiological processes.[1] Unlike mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, dependence, and constipation, selective delta-opioid agonists like this compound offer the potential for potent analgesia with a more favorable safety profile.[2] this compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, was developed through rational drug design.[3] This guide will delve into the technical aspects of this compound's pharmacology, providing the necessary data and methodologies to facilitate further research and development.

Receptor Binding Profile of this compound

The affinity and selectivity of this compound for the delta-opioid receptor have been extensively characterized through radioligand binding assays. These studies consistently demonstrate its high potency and remarkable selectivity over other opioid receptor subtypes.

Quantitative Binding Data

The following table summarizes the binding affinity (Ki) of this compound for human delta- and mu-opioid receptors.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (δ/μ) | Reference |

| Human δ-opioid | This compound | 0.647 | >1000-fold | [4] |

| Human μ-opioid | This compound | >1000 | [4] |

Table 1: Binding Affinity of this compound for Human Opioid Receptors

Functional Activity of this compound

This compound acts as a full agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been primarily assessed through its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Functional Data

The following table summarizes the functional potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation in cells expressing human delta- and mu-opioid receptors.

| Cell Line | Receptor Expressed | Assay | EC50 (nM) | Reference |

| CHO | Human δ-opioid | cAMP Inhibition | 1.72 | |

| B82 Mouse Fibroblast | Human μ-opioid | cAMP Inhibition | 1520 |

Table 2: Functional Potency of this compound at Human Opioid Receptors

Signaling Pathways of the Delta-Opioid Receptor

Activation of the delta-opioid receptor by an agonist like this compound triggers a complex network of intracellular signaling pathways. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o) and can also involve G-protein-independent mechanisms, such as β-arrestin recruitment.

G-Protein Dependent Signaling

Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gαi/o family. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the delta-opioid receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. Some studies suggest that this compound exhibits biased agonism, with a lower efficacy for β-arrestin recruitment compared to other delta-opioid agonists, which may contribute to its favorable side-effect profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the delta-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human delta-opioid receptor.

-

[³H]-Naltrindole (specific activity ~30-60 Ci/mmol).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled naltrindole (10 µM final concentration, for non-specific binding) or this compound dilution.

-

50 µL of [³H]-Naltrindole (final concentration ~1 nM).

-

100 µL of cell membrane suspension (10-20 µg protein per well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.

-

This compound.

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX).

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

96-well cell culture plates.

Procedure:

-

Seed CHO-δ-opioid receptor cells in 96-well plates and grow to confluence.

-

Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in serum-free medium for 15 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for a further 15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Analgesia Assessment: Mouse Tail-Flick Test

This protocol describes a common method to evaluate the antinociceptive effects of this compound in mice.

Materials:

-

Male ICR mice (20-25 g).

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Tail-flick analgesia meter.

Procedure:

-

Acclimatize the mice to the testing environment and the restraining device.

-

Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-4 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).

-

Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Express the analgesic effect as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

This compound stands out as a highly selective and potent delta-opioid receptor agonist with a promising preclinical profile. Its distinct mechanism of action, primarily through the Gαi/o pathway with potentially biased signaling away from β-arrestin recruitment, suggests a therapeutic potential for pain management and possibly other CNS disorders with a reduced risk of the adverse effects associated with conventional opioids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacology of this compound and to accelerate the development of the next generation of delta-opioid-based therapeutics.

References

- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

TAN-67: A Technical Guide to a Selective Delta-Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a non-peptidic small molecule, has emerged as a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, distinct from traditional opioid analgesics that primarily target the mu-opioid receptor, has positioned it as a compound of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding and functional activity, the intricate signaling pathways it modulates, and standardized protocols for its preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of selective delta-opioid receptor agonists.

Introduction

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating pain, mood, and other physiological processes.[1] Unlike mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, dependence, and constipation, selective delta-opioid agonists like this compound offer the potential for potent analgesia with a more favorable safety profile.[2] this compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, was developed through rational drug design.[3] This guide will delve into the technical aspects of this compound's pharmacology, providing the necessary data and methodologies to facilitate further research and development.

Receptor Binding Profile of this compound

The affinity and selectivity of this compound for the delta-opioid receptor have been extensively characterized through radioligand binding assays. These studies consistently demonstrate its high potency and remarkable selectivity over other opioid receptor subtypes.

Quantitative Binding Data

The following table summarizes the binding affinity (Ki) of this compound for human delta- and mu-opioid receptors.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (δ/μ) | Reference |

| Human δ-opioid | This compound | 0.647 | >1000-fold | [4] |

| Human μ-opioid | This compound | >1000 | [4] |

Table 1: Binding Affinity of this compound for Human Opioid Receptors

Functional Activity of this compound

This compound acts as a full agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been primarily assessed through its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Functional Data

The following table summarizes the functional potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation in cells expressing human delta- and mu-opioid receptors.

| Cell Line | Receptor Expressed | Assay | EC50 (nM) | Reference |

| CHO | Human δ-opioid | cAMP Inhibition | 1.72 | |

| B82 Mouse Fibroblast | Human μ-opioid | cAMP Inhibition | 1520 |

Table 2: Functional Potency of this compound at Human Opioid Receptors

Signaling Pathways of the Delta-Opioid Receptor

Activation of the delta-opioid receptor by an agonist like this compound triggers a complex network of intracellular signaling pathways. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o) and can also involve G-protein-independent mechanisms, such as β-arrestin recruitment.

G-Protein Dependent Signaling

Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gαi/o family. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the delta-opioid receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. Some studies suggest that this compound exhibits biased agonism, with a lower efficacy for β-arrestin recruitment compared to other delta-opioid agonists, which may contribute to its favorable side-effect profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the delta-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human delta-opioid receptor.

-

[³H]-Naltrindole (specific activity ~30-60 Ci/mmol).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled naltrindole (10 µM final concentration, for non-specific binding) or this compound dilution.

-

50 µL of [³H]-Naltrindole (final concentration ~1 nM).

-

100 µL of cell membrane suspension (10-20 µg protein per well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.

-

This compound.

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX).

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

96-well cell culture plates.

Procedure:

-

Seed CHO-δ-opioid receptor cells in 96-well plates and grow to confluence.

-

Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in serum-free medium for 15 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for a further 15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Analgesia Assessment: Mouse Tail-Flick Test

This protocol describes a common method to evaluate the antinociceptive effects of this compound in mice.

Materials:

-

Male ICR mice (20-25 g).

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Tail-flick analgesia meter.

Procedure:

-

Acclimatize the mice to the testing environment and the restraining device.

-

Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-4 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).

-

Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Express the analgesic effect as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

This compound stands out as a highly selective and potent delta-opioid receptor agonist with a promising preclinical profile. Its distinct mechanism of action, primarily through the Gαi/o pathway with potentially biased signaling away from β-arrestin recruitment, suggests a therapeutic potential for pain management and possibly other CNS disorders with a reduced risk of the adverse effects associated with conventional opioids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacology of this compound and to accelerate the development of the next generation of delta-opioid-based therapeutics.

References

- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of TAN-67 Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a nonpeptidic delta-opioid receptor agonist, presents a fascinating case of stereoisomer-differentiated pharmacology. The levorotatory enantiomer, (-)-TAN-67, is a potent and selective delta-opioid receptor (DOR) agonist with demonstrated antinociceptive and cardioprotective effects. In stark contrast, the dextrorotatory enantiomer, (+)-TAN-67, exhibits virtually no agonist activity at the delta-opioid receptor and produces hyperalgesic and nociceptive responses in vivo. This guide provides a comprehensive overview of the pharmacological properties of the this compound enantiomers, detailing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. The distinct signaling pathways and potential mechanisms of action for each enantiomer are also explored.

Introduction

The quest for potent and selective opioid receptor modulators with improved therapeutic profiles has led to the exploration of novel chemical scaffolds. This compound, or (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, emerged from a rational drug design approach based on the message-address concept and accessory site theory.[1] While the racemic mixture of this compound displayed high-affinity binding to delta-opioid receptors, its in vivo analgesic activity was unexpectedly weak.[1] This observation prompted the resolution of its constituent enantiomers, revealing a striking divergence in their pharmacological activities.[2]

This technical guide synthesizes the available scientific literature to provide a detailed comparison of the pharmacological properties of (+)-TAN-67 and (-)-TAN-67, offering valuable insights for researchers in opioid pharmacology and drug development.

Synthesis and Stereochemistry

The racemic mixture of this compound can be synthesized and subsequently resolved into its individual enantiomers. The separation of (+/-)-TAN-67 into its optically pure compounds is achieved through the synthesis of each enantiomer from the corresponding optically active 6-oxodecahydroisoquinoline. This key intermediate is obtained by fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and its enantiomers at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) | Reference |

| (±)-TAN-67 | 1.12 | 2320 | 1790 | ~2070-fold | ~1600-fold | [3] |

| (±)-TAN-67 | 0.647 | >1000 | Not Reported | >1000-fold | Not Reported | |

| (-)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| (+)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Functional Activity

| Compound | Assay | Receptor | Potency (IC50/EC50, nM) | Efficacy | Reference |

| (±)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 6.61 | Agonist | |

| (±)-TAN-67 | cAMP Accumulation | Human δ-Opioid | 1.72 | Agonist | |

| (±)-TAN-67 | cAMP Accumulation | Human μ-Opioid | 1520 | Low Potency Agonist | |

| (-)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 3.65 | Full Agonist | |

| (+)-TAN-67 | Mouse Vas Deferens | δ-Opioid | Almost No Activity | - |

Table 3: In Vivo Activity

| Compound | Test | Route of Administration | Effect | Reference |

| (-)-TAN-67 | Mouse Tail-Flick | Intrathecal | Antinociception | |

| (+)-TAN-67 | Mouse Tail-Flick | Intrathecal | Hyperalgesia | |

| (+)-TAN-67 | Behavioral Observation | Intrathecal | Nociceptive Behaviors (scratching, biting, licking) |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol describes a general method for determining the binding affinity of this compound enantiomers to opioid receptors using a competitive radioligand binding assay.

-

Receptor Source: Membranes prepared from guinea pig brain or cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptor.

-

Radioligands:

-

δ-Opioid Receptor: [³H]-Naltrindole

-

μ-Opioid Receptor: [³H]-DAMGO

-

κ-Opioid Receptor: [³H]-U-69,593

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of the test compound ((-)-TAN-67, (+)-TAN-67, or (±)-TAN-67).

-

In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For determination of total binding, omit the test compound.

-

For determination of non-specific binding, include a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mouse Vas Deferens Bioassay

This ex vivo functional assay assesses the agonist or antagonist activity of compounds on the presynaptic opioid receptors in the mouse vas deferens, which are predominantly of the delta subtype.

-

Tissue Preparation:

-

Humanely euthanize a male mouse.

-

Dissect the vasa deferentia and suspend them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Experimental Setup:

-

The tissues are subjected to electrical field stimulation to elicit twitch contractions, which are measured using an isometric force transducer.

-

-

Procedure:

-

After a stabilization period, add cumulative concentrations of the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) to the organ bath.

-

Record the inhibition of the electrically evoked twitch contractions.

-

-

Data Analysis:

-

Express the inhibitory effect as a percentage of the maximal inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

-

Intrathecal Injection and Tail-Flick Test in Mice

This in vivo assay is used to assess the spinal antinociceptive or pronociceptive effects of compounds.

-

Intrathecal Injection:

-

Briefly anesthetize the mouse (e.g., with isoflurane).

-

Insert a fine-gauge needle between the L5 and L6 vertebrae to deliver the test compound directly into the cerebrospinal fluid.

-

-

Tail-Flick Test:

-

Gently restrain the mouse.

-

Apply a focused beam of radiant heat to a specific point on the mouse's tail.

-

Measure the latency for the mouse to flick its tail away from the heat source.

-

A cut-off time is pre-determined to prevent tissue damage.

-

-

Procedure:

-

Measure the baseline tail-flick latency before drug administration.

-

Administer the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) intrathecally.

-

Measure the tail-flick latency at various time points after injection.

-

-

Data Analysis:

-

An increase in tail-flick latency indicates an antinociceptive (analgesic) effect.

-

A decrease in tail-flick latency indicates a hyperalgesic (pronociceptive) effect.

-

The data can be expressed as the percentage of the maximum possible effect (%MPE).

-

Signaling Pathways and Mechanisms of Action

(-)-TAN-67: A Delta-Opioid Receptor Agonist

(-)-TAN-67 acts as a potent agonist at the δ1-opioid receptor. Like other opioid receptors, the δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

Activation of the δ-opioid receptor by (-)-TAN-67 leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.

-

Inhibition of voltage-gated calcium channels: This decreases calcium influx, which is crucial for neurotransmitter release.

Collectively, these actions result in a reduction in the release of excitatory neurotransmitters, leading to the observed antinociceptive effects. Studies have also implicated the involvement of Gi/o proteins and ATP-sensitive potassium (KATP) channels in the cardioprotective effects of this compound.

(+)-TAN-67: A Complex Pharmacological Profile

The mechanism underlying the hyperalgesic and nociceptive effects of (+)-TAN-67 is less clear and appears to be multifactorial.

-

Lack of δ-Opioid Agonism: (+)-TAN-67 shows almost no agonist activity at the δ-opioid receptor.

-

Potential Interaction with δ-Opioid Receptors: Interestingly, the nociceptive effects of (+)-TAN-67 can be blocked by the non-selective delta-opioid antagonist naltrindole (NTI) and by (-)-TAN-67 itself, suggesting a complex interaction at or related to the delta-opioid receptor. This could imply that (+)-TAN-67 may act as a partial agonist or an antagonist at a site on the delta receptor that, when occupied, leads to a pronociceptive signal, or it may interact with a δ-receptor heterodimer.

-

Mas-related G protein-coupled Receptor X2 (MRGPRX2) Agonism: Recent evidence suggests that this compound is an agonist at MRGPRX2, a receptor expressed on mast cells. Notably, MRGPRX2 often shows a preference for dextro-enantiomers of ligands, and (+)-TAN-67 is more potent than the racemic mixture at this receptor. Activation of MRGPRX2 on mast cells can lead to degranulation and the release of pro-inflammatory and pronociceptive mediators, which could contribute to the observed hyperalgesia.

-

Possible Nociceptin/Orphanin FQ (NOP/ORL-1) Receptor Antagonism: There is some indication that (+)-TAN-67 may have an antagonistic effect on nociceptin/orphanin FQ-induced antinociception. Antagonism of the NOP receptor can, under certain conditions, lead to pronociceptive effects.

Conclusion

The enantiomers of this compound exhibit remarkably distinct and opposing pharmacological profiles. (-)-TAN-67 is a classic, potent δ-opioid receptor agonist with clear therapeutic potential for analgesia and cardioprotection. Conversely, (+)-TAN-67, while largely inactive as an agonist at opioid receptors, induces pain-like behaviors through a more complex and not fully elucidated mechanism that may involve interactions with the δ-opioid receptor in a non-agonistic manner, activation of MRGPRX2 on mast cells, and potential antagonism of the NOP receptor. This stereochemical dichotomy underscores the intricate nature of ligand-receptor interactions and highlights the importance of chiral separation in drug development. Further research is warranted to fully characterize the molecular targets of (+)-TAN-67 to better understand its pronociceptive effects and to explore the full therapeutic potential of (-)-TAN-67.

References

- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of TAN-67 Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a nonpeptidic delta-opioid receptor agonist, presents a fascinating case of stereoisomer-differentiated pharmacology. The levorotatory enantiomer, (-)-TAN-67, is a potent and selective delta-opioid receptor (DOR) agonist with demonstrated antinociceptive and cardioprotective effects. In stark contrast, the dextrorotatory enantiomer, (+)-TAN-67, exhibits virtually no agonist activity at the delta-opioid receptor and produces hyperalgesic and nociceptive responses in vivo. This guide provides a comprehensive overview of the pharmacological properties of the this compound enantiomers, detailing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. The distinct signaling pathways and potential mechanisms of action for each enantiomer are also explored.

Introduction

The quest for potent and selective opioid receptor modulators with improved therapeutic profiles has led to the exploration of novel chemical scaffolds. This compound, or (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, emerged from a rational drug design approach based on the message-address concept and accessory site theory.[1] While the racemic mixture of this compound displayed high-affinity binding to delta-opioid receptors, its in vivo analgesic activity was unexpectedly weak.[1] This observation prompted the resolution of its constituent enantiomers, revealing a striking divergence in their pharmacological activities.[2]

This technical guide synthesizes the available scientific literature to provide a detailed comparison of the pharmacological properties of (+)-TAN-67 and (-)-TAN-67, offering valuable insights for researchers in opioid pharmacology and drug development.

Synthesis and Stereochemistry

The racemic mixture of this compound can be synthesized and subsequently resolved into its individual enantiomers. The separation of (+/-)-TAN-67 into its optically pure compounds is achieved through the synthesis of each enantiomer from the corresponding optically active 6-oxodecahydroisoquinoline. This key intermediate is obtained by fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and its enantiomers at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) | Reference |

| (±)-TAN-67 | 1.12 | 2320 | 1790 | ~2070-fold | ~1600-fold | [3] |

| (±)-TAN-67 | 0.647 | >1000 | Not Reported | >1000-fold | Not Reported | |

| (-)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| (+)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Functional Activity

| Compound | Assay | Receptor | Potency (IC50/EC50, nM) | Efficacy | Reference |

| (±)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 6.61 | Agonist | |

| (±)-TAN-67 | cAMP Accumulation | Human δ-Opioid | 1.72 | Agonist | |

| (±)-TAN-67 | cAMP Accumulation | Human μ-Opioid | 1520 | Low Potency Agonist | |

| (-)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 3.65 | Full Agonist | |

| (+)-TAN-67 | Mouse Vas Deferens | δ-Opioid | Almost No Activity | - |

Table 3: In Vivo Activity

| Compound | Test | Route of Administration | Effect | Reference |

| (-)-TAN-67 | Mouse Tail-Flick | Intrathecal | Antinociception | |

| (+)-TAN-67 | Mouse Tail-Flick | Intrathecal | Hyperalgesia | |

| (+)-TAN-67 | Behavioral Observation | Intrathecal | Nociceptive Behaviors (scratching, biting, licking) |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol describes a general method for determining the binding affinity of this compound enantiomers to opioid receptors using a competitive radioligand binding assay.

-

Receptor Source: Membranes prepared from guinea pig brain or cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptor.

-

Radioligands:

-

δ-Opioid Receptor: [³H]-Naltrindole

-

μ-Opioid Receptor: [³H]-DAMGO

-

κ-Opioid Receptor: [³H]-U-69,593

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of the test compound ((-)-TAN-67, (+)-TAN-67, or (±)-TAN-67).

-

In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For determination of total binding, omit the test compound.

-

For determination of non-specific binding, include a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mouse Vas Deferens Bioassay

This ex vivo functional assay assesses the agonist or antagonist activity of compounds on the presynaptic opioid receptors in the mouse vas deferens, which are predominantly of the delta subtype.

-

Tissue Preparation:

-

Humanely euthanize a male mouse.

-

Dissect the vasa deferentia and suspend them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Experimental Setup:

-

The tissues are subjected to electrical field stimulation to elicit twitch contractions, which are measured using an isometric force transducer.

-

-

Procedure:

-

After a stabilization period, add cumulative concentrations of the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) to the organ bath.

-

Record the inhibition of the electrically evoked twitch contractions.

-

-

Data Analysis:

-

Express the inhibitory effect as a percentage of the maximal inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

-

Intrathecal Injection and Tail-Flick Test in Mice

This in vivo assay is used to assess the spinal antinociceptive or pronociceptive effects of compounds.

-

Intrathecal Injection:

-

Briefly anesthetize the mouse (e.g., with isoflurane).

-

Insert a fine-gauge needle between the L5 and L6 vertebrae to deliver the test compound directly into the cerebrospinal fluid.

-

-

Tail-Flick Test:

-

Gently restrain the mouse.

-

Apply a focused beam of radiant heat to a specific point on the mouse's tail.

-

Measure the latency for the mouse to flick its tail away from the heat source.

-

A cut-off time is pre-determined to prevent tissue damage.

-

-

Procedure:

-

Measure the baseline tail-flick latency before drug administration.

-

Administer the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) intrathecally.

-

Measure the tail-flick latency at various time points after injection.

-

-

Data Analysis:

-

An increase in tail-flick latency indicates an antinociceptive (analgesic) effect.

-

A decrease in tail-flick latency indicates a hyperalgesic (pronociceptive) effect.

-

The data can be expressed as the percentage of the maximum possible effect (%MPE).

-

Signaling Pathways and Mechanisms of Action

(-)-TAN-67: A Delta-Opioid Receptor Agonist

(-)-TAN-67 acts as a potent agonist at the δ1-opioid receptor. Like other opioid receptors, the δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

Activation of the δ-opioid receptor by (-)-TAN-67 leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.

-

Inhibition of voltage-gated calcium channels: This decreases calcium influx, which is crucial for neurotransmitter release.

Collectively, these actions result in a reduction in the release of excitatory neurotransmitters, leading to the observed antinociceptive effects. Studies have also implicated the involvement of Gi/o proteins and ATP-sensitive potassium (KATP) channels in the cardioprotective effects of this compound.

(+)-TAN-67: A Complex Pharmacological Profile

The mechanism underlying the hyperalgesic and nociceptive effects of (+)-TAN-67 is less clear and appears to be multifactorial.

-

Lack of δ-Opioid Agonism: (+)-TAN-67 shows almost no agonist activity at the δ-opioid receptor.

-

Potential Interaction with δ-Opioid Receptors: Interestingly, the nociceptive effects of (+)-TAN-67 can be blocked by the non-selective delta-opioid antagonist naltrindole (NTI) and by (-)-TAN-67 itself, suggesting a complex interaction at or related to the delta-opioid receptor. This could imply that (+)-TAN-67 may act as a partial agonist or an antagonist at a site on the delta receptor that, when occupied, leads to a pronociceptive signal, or it may interact with a δ-receptor heterodimer.

-

Mas-related G protein-coupled Receptor X2 (MRGPRX2) Agonism: Recent evidence suggests that this compound is an agonist at MRGPRX2, a receptor expressed on mast cells. Notably, MRGPRX2 often shows a preference for dextro-enantiomers of ligands, and (+)-TAN-67 is more potent than the racemic mixture at this receptor. Activation of MRGPRX2 on mast cells can lead to degranulation and the release of pro-inflammatory and pronociceptive mediators, which could contribute to the observed hyperalgesia.

-

Possible Nociceptin/Orphanin FQ (NOP/ORL-1) Receptor Antagonism: There is some indication that (+)-TAN-67 may have an antagonistic effect on nociceptin/orphanin FQ-induced antinociception. Antagonism of the NOP receptor can, under certain conditions, lead to pronociceptive effects.

Conclusion

The enantiomers of this compound exhibit remarkably distinct and opposing pharmacological profiles. (-)-TAN-67 is a classic, potent δ-opioid receptor agonist with clear therapeutic potential for analgesia and cardioprotection. Conversely, (+)-TAN-67, while largely inactive as an agonist at opioid receptors, induces pain-like behaviors through a more complex and not fully elucidated mechanism that may involve interactions with the δ-opioid receptor in a non-agonistic manner, activation of MRGPRX2 on mast cells, and potential antagonism of the NOP receptor. This stereochemical dichotomy underscores the intricate nature of ligand-receptor interactions and highlights the importance of chiral separation in drug development. Further research is warranted to fully characterize the molecular targets of (+)-TAN-67 to better understand its pronociceptive effects and to explore the full therapeutic potential of (-)-TAN-67.

References

- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of (-)-TAN-67 and (+)-TAN-67 Enantiomer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a non-peptidic derivative of (4aS, 12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, presents a compelling case of stereospecific pharmacology.[1] While the racemic mixture, (±)-TAN-67, demonstrates high affinity for the delta-opioid receptor (DOR) in vitro, its in vivo analgesic effects are weak to nonexistent.[2][3] This discrepancy is attributed to the opposing physiological activities of its constituent enantiomers, (-)-TAN-67 and (+)-TAN-67. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Receptor Binding and Functional Activity

The pharmacological activity of the this compound enantiomers is starkly divergent, with (-)-TAN-67 acting as a potent delta-opioid receptor agonist and (+)-TAN-67 exhibiting minimal to no activity at this receptor, instead producing hyperalgesic effects through a yet-to-be-fully-elucidated mechanism.[1][3]

Quantitative Analysis of Receptor Interaction and Functional Potency

The following tables summarize the key quantitative data comparing the activity of (-)-TAN-67 and (+)-TAN-67 at the delta-opioid receptor.

Table 1: Delta-Opioid Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Preparation | Reference |

| (±)-TAN-67 | Human δ | 0.647 | [3H]Naltrindole | CHO Cells | |

| (-)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |

| (+)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |

Table 2: In Vitro Functional Activity

| Compound | Assay | EC50/IC50 (nM) | Effect | Preparation | Reference |

| (-)-TAN-67 | Mouse Vas Deferens | 3.65 (IC50) | Full Agonist | Mouse Vas Deferens | |

| (-)-TAN-67 | cAMP Accumulation | 1.72 (EC50) | Inhibition | CHO Cells (human δ-OR) | |

| (+)-TAN-67 | Mouse Vas Deferens | - | No Agonist Activity | Mouse Vas Deferens | |

| (+)-TAN-67 | cAMP Accumulation | 1520 (EC50) | Low Potency | B82 Fibroblasts (human μ-OR) |

Table 3: In Vivo Effects

| Compound | Administration | Effect | Model | Reference |

| (-)-TAN-67 | Intrathecal | Antinociception | Mouse Tail-flick | |

| (+)-TAN-67 | Intrathecal | Hyperalgesia/Nociception | Mouse |

Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of the this compound enantiomers are a direct consequence of their differential engagement with cellular signaling pathways.

(-)-TAN-67: Delta-Opioid Receptor Agonism

(-)-TAN-67 is a potent and selective agonist for the δ1-opioid receptor. Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to its analgesic and protective effects. For instance, its cardioprotective effects are mediated through the activation of Gi/o proteins and ATP-sensitive potassium (KATP) channels.

Caption: Signaling pathway for (-)-TAN-67-mediated cardioprotection.

(+)-TAN-67: Nociceptive Activity

The mechanism underlying the hyperalgesic effects of (+)-TAN-67 is not fully understood, with the primary receptor yet to be identified. However, it is known that its effects can be blocked by the delta-opioid receptor antagonist naltrindole (NTI) and, interestingly, by the delta-1 agonist (-)-TAN-67 itself. This suggests a complex interaction that may involve indirect modulation of the delta-opioid receptor system.

References

- 1. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comparative Analysis of (-)-TAN-67 and (+)-TAN-67 Enantiomer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a non-peptidic derivative of (4aS, 12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, presents a compelling case of stereospecific pharmacology.[1] While the racemic mixture, (±)-TAN-67, demonstrates high affinity for the delta-opioid receptor (DOR) in vitro, its in vivo analgesic effects are weak to nonexistent.[2][3] This discrepancy is attributed to the opposing physiological activities of its constituent enantiomers, (-)-TAN-67 and (+)-TAN-67. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Receptor Binding and Functional Activity

The pharmacological activity of the this compound enantiomers is starkly divergent, with (-)-TAN-67 acting as a potent delta-opioid receptor agonist and (+)-TAN-67 exhibiting minimal to no activity at this receptor, instead producing hyperalgesic effects through a yet-to-be-fully-elucidated mechanism.[1][3]

Quantitative Analysis of Receptor Interaction and Functional Potency

The following tables summarize the key quantitative data comparing the activity of (-)-TAN-67 and (+)-TAN-67 at the delta-opioid receptor.

Table 1: Delta-Opioid Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Preparation | Reference |

| (±)-TAN-67 | Human δ | 0.647 | [3H]Naltrindole | CHO Cells | |

| (-)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |

| (+)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |

Table 2: In Vitro Functional Activity

| Compound | Assay | EC50/IC50 (nM) | Effect | Preparation | Reference |

| (-)-TAN-67 | Mouse Vas Deferens | 3.65 (IC50) | Full Agonist | Mouse Vas Deferens | |

| (-)-TAN-67 | cAMP Accumulation | 1.72 (EC50) | Inhibition | CHO Cells (human δ-OR) | |

| (+)-TAN-67 | Mouse Vas Deferens | - | No Agonist Activity | Mouse Vas Deferens | |

| (+)-TAN-67 | cAMP Accumulation | 1520 (EC50) | Low Potency | B82 Fibroblasts (human μ-OR) |

Table 3: In Vivo Effects

| Compound | Administration | Effect | Model | Reference |

| (-)-TAN-67 | Intrathecal | Antinociception | Mouse Tail-flick | |

| (+)-TAN-67 | Intrathecal | Hyperalgesia/Nociception | Mouse |

Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of the this compound enantiomers are a direct consequence of their differential engagement with cellular signaling pathways.

(-)-TAN-67: Delta-Opioid Receptor Agonism

(-)-TAN-67 is a potent and selective agonist for the δ1-opioid receptor. Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to its analgesic and protective effects. For instance, its cardioprotective effects are mediated through the activation of Gi/o proteins and ATP-sensitive potassium (KATP) channels.

Caption: Signaling pathway for (-)-TAN-67-mediated cardioprotection.

(+)-TAN-67: Nociceptive Activity

The mechanism underlying the hyperalgesic effects of (+)-TAN-67 is not fully understood, with the primary receptor yet to be identified. However, it is known that its effects can be blocked by the delta-opioid receptor antagonist naltrindole (NTI) and, interestingly, by the delta-1 agonist (-)-TAN-67 itself. This suggests a complex interaction that may involve indirect modulation of the delta-opioid receptor system.

References

- 1. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

TAN-67: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67 is a potent and highly selective non-peptidic agonist for the δ₁-opioid receptor. Its discovery marked a significant step in the development of selective δ-opioid ligands with potential therapeutic applications. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological characterization of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and History

This compound, chemically known as (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, was first synthesized and reported by Nagase and colleagues.[1] The development of this compound was driven by the need for non-peptidic δ-opioid receptor agonists with high selectivity, aiming to overcome the limitations of peptide-based ligands.

Initial studies revealed that the racemic mixture of this compound exhibited potent agonist activity in in-vitro assays.[2] However, it showed weak antinociceptive effects in vivo.[2] This led to the separation of its enantiomers, (-)-TAN-67 and (+)-TAN-67.[2][3] Subsequent pharmacological profiling demonstrated that (-)-TAN-67 is the active enantiomer, displaying potent and selective δ₁-opioid receptor agonism and producing significant antinociceptive effects. In contrast, (+)-TAN-67 was found to induce hyperalgesia, highlighting a remarkable stereoselectivity of action.

Synthesis

The synthesis of racemic and optically active this compound has been described by Fujii et al. and Nagase et al. The key starting material for the synthesis of the optically pure enantiomers is the corresponding optically active 6-oxodecahydroisoquinoline. This intermediate is obtained through fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.

General Synthesis Scheme

While the detailed, step-by-step synthesis protocol with specific reagents and reaction conditions is proprietary and not fully disclosed in the available literature, the general approach involves the construction of the tetracyclic core of this compound from the chiral 6-oxodecahydroisoquinoline precursor. This likely involves a series of reactions to build the fused acridine ring system.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the δ-opioid receptor, particularly the δ₁ subtype.

Receptor Binding Affinity

The binding affinity of this compound and its enantiomers to opioid receptors has been determined through radioligand binding assays. These assays typically utilize brain membrane preparations and a radiolabeled δ-opioid receptor antagonist, such as [³H]naltrindole.

Table 1: Opioid Receptor Binding Affinities of this compound and its Enantiomers

| Compound | Receptor | Kᵢ (nM) | Reference |

| (±)-TAN-67 | δ | 1.12 | |

| μ | >2320 | ||

| κ | >1790 | ||

| (-)-TAN-67 | human δ | 0.647 | |

| human μ | >1000 |

Functional Activity

The functional agonist activity of this compound has been assessed using various in vitro and in vivo assays.

The mouse vas deferens (MVD) assay is a classical method for evaluating the inhibitory effect of opioids on neurotransmitter release. In this assay, the electrically stimulated contractions of the vas deferens are measured in the presence of the test compound.

Table 2: Functional Potency of this compound and its Enantiomers in the Mouse Vas Deferens Assay

| Compound | IC₅₀ (nM) | Reference |

| (±)-TAN-67 | 6.61 | |

| (-)-TAN-67 | 3.65 |

δ-Opioid receptors are Gᵢ/ₒ-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is often measured in cell lines expressing the receptor, such as Chinese Hamster Ovary (CHO) cells, following stimulation with forskolin, a direct activator of adenylyl cyclase.

Table 3: Potency of this compound in the Forskolin-Stimulated cAMP Accumulation Assay

| Compound | Cell Line | EC₅₀ (nM) | Reference |

| This compound | CHO (human δ-opioid receptor) | 1.72 | |

| This compound | B82 (human μ-opioid receptor) | 1520 |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a general representation based on similar assays for δ-opioid receptors.

-

Membrane Preparation: Whole brains from guinea pigs or mice are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: The membrane suspension is incubated with the radioligand (e.g., [³H]naltrindole) and varying concentrations of the competing ligand (this compound) in a final volume of 1 ml of 50 mM Tris-HCl buffer.

-

Incubation: The reaction mixture is incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Mouse Vas Deferens Assay (General Protocol)

-

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to elicit twitch contractions.

-

Drug Addition: Once a stable baseline of contractions is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The inhibition of the twitch response is measured for each concentration.

-

Data Analysis: The IC₅₀ value, the concentration of the drug that produces 50% of its maximal inhibitory effect, is calculated.

Forskolin-Stimulated cAMP Accumulation Assay (General Protocol)

-

Cell Culture: CHO cells stably expressing the human δ-opioid receptor are cultured to near confluence.

-

Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Drug Treatment: Cells are incubated with varying concentrations of this compound for a short period.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and cAMP production.

-

Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a suitable assay kit (e.g., a competitive enzyme immunoassay or a radiometric assay).

-

Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is calculated.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through the activation of δ₁-opioid receptors, which are coupled to inhibitory G-proteins (Gᵢ/ₒ). This initiates a cascade of intracellular signaling events.

Cardioprotective Effects

This compound has been shown to elicit a cardioprotective effect against ischemia-reperfusion injury. This effect is mediated by the activation of Gᵢ/ₒ proteins and the subsequent opening of ATP-sensitive potassium (Kₐₜₚ) channels.

Caption: Cardioprotective signaling pathway of (-)-TAN-67.

Neuroprotective Effects and Modulation of Amyloid Precursor Protein

This compound has demonstrated neuroprotective effects in models of cerebral ischemia. This neuroprotection is associated with the modulation of amyloid precursor protein (APP) expression, maturation, and processing.

Caption: Neuroprotective mechanism of this compound involving APP modulation.

Conclusion

This compound remains a critical tool for studying the pharmacology of the δ₁-opioid receptor. Its high selectivity and non-peptidic nature have made it an invaluable ligand for elucidating the physiological and pathophysiological roles of this receptor subtype. The detailed understanding of its synthesis, pharmacological profile, and signaling mechanisms provides a solid foundation for the future design and development of novel δ-opioid receptor-targeted therapeutics.

References

- 1. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

TAN-67: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67 is a potent and highly selective non-peptidic agonist for the δ₁-opioid receptor. Its discovery marked a significant step in the development of selective δ-opioid ligands with potential therapeutic applications. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological characterization of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and History

This compound, chemically known as (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, was first synthesized and reported by Nagase and colleagues.[1] The development of this compound was driven by the need for non-peptidic δ-opioid receptor agonists with high selectivity, aiming to overcome the limitations of peptide-based ligands.

Initial studies revealed that the racemic mixture of this compound exhibited potent agonist activity in in-vitro assays.[2] However, it showed weak antinociceptive effects in vivo.[2] This led to the separation of its enantiomers, (-)-TAN-67 and (+)-TAN-67.[2][3] Subsequent pharmacological profiling demonstrated that (-)-TAN-67 is the active enantiomer, displaying potent and selective δ₁-opioid receptor agonism and producing significant antinociceptive effects. In contrast, (+)-TAN-67 was found to induce hyperalgesia, highlighting a remarkable stereoselectivity of action.

Synthesis

The synthesis of racemic and optically active this compound has been described by Fujii et al. and Nagase et al. The key starting material for the synthesis of the optically pure enantiomers is the corresponding optically active 6-oxodecahydroisoquinoline. This intermediate is obtained through fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.

General Synthesis Scheme

While the detailed, step-by-step synthesis protocol with specific reagents and reaction conditions is proprietary and not fully disclosed in the available literature, the general approach involves the construction of the tetracyclic core of this compound from the chiral 6-oxodecahydroisoquinoline precursor. This likely involves a series of reactions to build the fused acridine ring system.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the δ-opioid receptor, particularly the δ₁ subtype.

Receptor Binding Affinity

The binding affinity of this compound and its enantiomers to opioid receptors has been determined through radioligand binding assays. These assays typically utilize brain membrane preparations and a radiolabeled δ-opioid receptor antagonist, such as [³H]naltrindole.

Table 1: Opioid Receptor Binding Affinities of this compound and its Enantiomers

| Compound | Receptor | Kᵢ (nM) | Reference |

| (±)-TAN-67 | δ | 1.12 | |

| μ | >2320 | ||

| κ | >1790 | ||

| (-)-TAN-67 | human δ | 0.647 | |

| human μ | >1000 |

Functional Activity

The functional agonist activity of this compound has been assessed using various in vitro and in vivo assays.

The mouse vas deferens (MVD) assay is a classical method for evaluating the inhibitory effect of opioids on neurotransmitter release. In this assay, the electrically stimulated contractions of the vas deferens are measured in the presence of the test compound.

Table 2: Functional Potency of this compound and its Enantiomers in the Mouse Vas Deferens Assay

| Compound | IC₅₀ (nM) | Reference |

| (±)-TAN-67 | 6.61 | |

| (-)-TAN-67 | 3.65 |

δ-Opioid receptors are Gᵢ/ₒ-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is often measured in cell lines expressing the receptor, such as Chinese Hamster Ovary (CHO) cells, following stimulation with forskolin, a direct activator of adenylyl cyclase.

Table 3: Potency of this compound in the Forskolin-Stimulated cAMP Accumulation Assay

| Compound | Cell Line | EC₅₀ (nM) | Reference |

| This compound | CHO (human δ-opioid receptor) | 1.72 | |

| This compound | B82 (human μ-opioid receptor) | 1520 |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a general representation based on similar assays for δ-opioid receptors.

-

Membrane Preparation: Whole brains from guinea pigs or mice are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: The membrane suspension is incubated with the radioligand (e.g., [³H]naltrindole) and varying concentrations of the competing ligand (this compound) in a final volume of 1 ml of 50 mM Tris-HCl buffer.

-

Incubation: The reaction mixture is incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Mouse Vas Deferens Assay (General Protocol)

-

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to elicit twitch contractions.

-

Drug Addition: Once a stable baseline of contractions is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The inhibition of the twitch response is measured for each concentration.

-

Data Analysis: The IC₅₀ value, the concentration of the drug that produces 50% of its maximal inhibitory effect, is calculated.

Forskolin-Stimulated cAMP Accumulation Assay (General Protocol)

-

Cell Culture: CHO cells stably expressing the human δ-opioid receptor are cultured to near confluence.

-

Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Drug Treatment: Cells are incubated with varying concentrations of this compound for a short period.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and cAMP production.

-

Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a suitable assay kit (e.g., a competitive enzyme immunoassay or a radiometric assay).

-

Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is calculated.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through the activation of δ₁-opioid receptors, which are coupled to inhibitory G-proteins (Gᵢ/ₒ). This initiates a cascade of intracellular signaling events.

Cardioprotective Effects

This compound has been shown to elicit a cardioprotective effect against ischemia-reperfusion injury. This effect is mediated by the activation of Gᵢ/ₒ proteins and the subsequent opening of ATP-sensitive potassium (Kₐₜₚ) channels.

Caption: Cardioprotective signaling pathway of (-)-TAN-67.

Neuroprotective Effects and Modulation of Amyloid Precursor Protein

This compound has demonstrated neuroprotective effects in models of cerebral ischemia. This neuroprotection is associated with the modulation of amyloid precursor protein (APP) expression, maturation, and processing.

Caption: Neuroprotective mechanism of this compound involving APP modulation.

Conclusion

This compound remains a critical tool for studying the pharmacology of the δ₁-opioid receptor. Its high selectivity and non-peptidic nature have made it an invaluable ligand for elucidating the physiological and pathophysiological roles of this receptor subtype. The detailed understanding of its synthesis, pharmacological profile, and signaling mechanisms provides a solid foundation for the future design and development of novel δ-opioid receptor-targeted therapeutics.

References

- 1. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Delta-Opioid Receptor Binding Affinity of TAN-67

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-67, a non-peptidic agonist, demonstrates high binding affinity and selectivity for the delta-opioid receptor (DOR), positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive overview of the binding characteristics of this compound to the delta-opioid receptor, detailing its affinity (Ki) and functional potency (EC50). It outlines the experimental methodologies employed for these determinations, including radioligand binding assays and functional assays measuring the inhibition of cyclic AMP (cAMP) accumulation. Furthermore, this guide elucidates the downstream signaling pathways initiated by this compound's interaction with the delta-opioid receptor, offering a complete technical resource for researchers in the field of opioid pharmacology and drug discovery.

Introduction

This compound, with the chemical name 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective non-peptide agonist for the delta-opioid receptor[1][2]. Its non-peptidic nature offers potential advantages in terms of bioavailability and metabolic stability compared to endogenous opioid peptides. Understanding the precise binding affinity and functional consequences of this compound's interaction with the delta-opioid receptor is crucial for its development as a potential therapeutic agent for various conditions, including pain and ischemic stroke[3][4][5]. This whitepaper serves as a technical guide, summarizing the key quantitative data, experimental protocols, and signaling pathways associated with this compound's activity at the delta-opioid receptor.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for the human delta-opioid receptor have been quantified through rigorous experimental procedures. The data presented below is a summary of these key parameters.

| Parameter | Receptor | Value | Description | Reference |

| Binding Affinity (Ki) | Human Delta-Opioid Receptor | 0.647 nM | Inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity. | |

| Receptor Selectivity | Human Mu-Opioid Receptor vs. Human Delta-Opioid Receptor | > 1000-fold | This compound demonstrates a significantly higher binding affinity for the delta-opioid receptor compared to the mu-opioid receptor. | |

| Functional Potency (EC50) | Human Delta-Opioid Receptor | 1.72 nM | The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation in cells expressing the receptor. | |

| Functional Potency (EC50) | Human Mu-Opioid Receptor | 1520 nM | Demonstrates the low potency of this compound at the mu-opioid receptor in a functional assay. |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the binding and functional activity of this compound at the delta-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the delta-opioid receptor.

Materials: